2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde
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Overview
Description
2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H11N. It is known for its unique structure, which includes a pyrrole ring substituted with dimethyl and prop-2-yn-1-yl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxylic acid.
Reduction: 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-methanol.
Substitution: Halogenated derivatives of the pyrrole ring.
Scientific Research Applications
2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the prop-2-yn-1-yl group, which may affect its reactivity and biological activity.
1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde: Lacks the dimethyl groups, which may influence its chemical properties and applications.
Uniqueness
2,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrrole-3-carbaldehyde is unique due to the presence of both dimethyl and prop-2-yn-1-yl groups on the pyrrole ring.
Properties
IUPAC Name |
2,5-dimethyl-1-prop-2-ynylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-4-5-11-8(2)6-10(7-12)9(11)3/h1,6-7H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNONOSVOIZENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC#C)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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